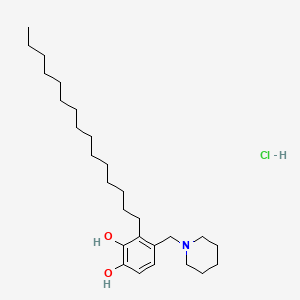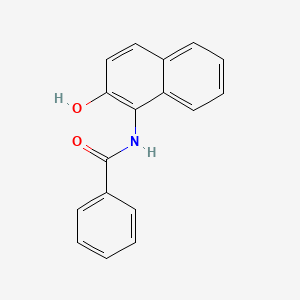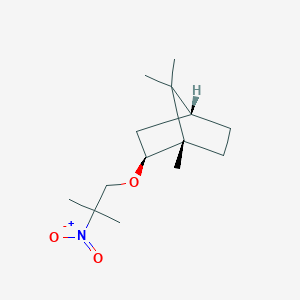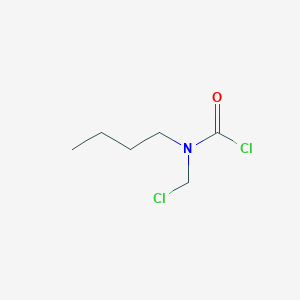![molecular formula C10H13ClS B14458890 Benzene, [(1-chlorobutyl)thio]- CAS No. 72653-47-5](/img/structure/B14458890.png)
Benzene, [(1-chlorobutyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [(1-chlorobutyl)thio]- is an organic compound that features a benzene ring substituted with a 1-chlorobutylthio group. This compound is part of the larger family of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(1-chlorobutyl)thio]- typically involves the reaction of benzene with 1-chlorobutylthiol under specific conditions. One common method is the nucleophilic substitution reaction where the thiol group replaces a leaving group on the benzene ring. This reaction often requires a catalyst and is conducted under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of Benzene, [(1-chlorobutyl)thio]- may involve large-scale reactors where benzene and 1-chlorobutylthiol are combined in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, [(1-chlorobutyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorobutylthio group to a butylthio group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atom or the thiol group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Butylthio derivatives.
Substitution: A wide range of substituted benzene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzene, [(1-chlorobutyl)thio]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Benzene, [(1-chlorobutyl)thio]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Chlorobenzene: A benzene ring with a chlorine substituent.
Thiophenol: A benzene ring with a thiol group.
Butylbenzene: A benzene ring with a butyl group.
Comparison: Benzene, [(1-chlorobutyl)thio]- is unique due to the presence of both a chlorine atom and a thiol group on the butyl chain. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. The combination of these groups also imparts distinct chemical and physical properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
72653-47-5 |
|---|---|
Molekularformel |
C10H13ClS |
Molekulargewicht |
200.73 g/mol |
IUPAC-Name |
1-chlorobutylsulfanylbenzene |
InChI |
InChI=1S/C10H13ClS/c1-2-6-10(11)12-9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3 |
InChI-Schlüssel |
KUUVSQYJRCXQFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(SC1=CC=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


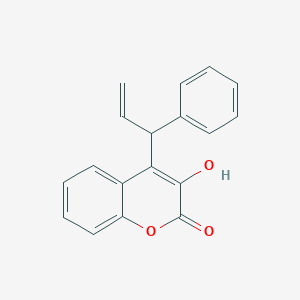
![(2-Azidophenyl)[(E)-phenyldiazenyl]methanone](/img/structure/B14458817.png)

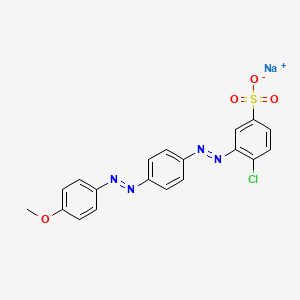
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile](/img/structure/B14458841.png)
![(1R,5S)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;methanesulfonic acid](/img/structure/B14458843.png)

